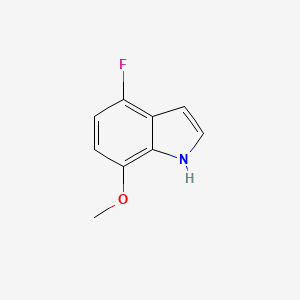

4-Fluor-7-methoxy-1H-Indol

Übersicht

Beschreibung

4-Fluoro-7-methoxy-1H-indole is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Synthesis Analysis

The synthesis of indole derivatives often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks . Another method involves a palladium-catalyzed cyclization reaction of N-aryl imines, which affords indoles via an oxidative linkage of two C-H bonds under mild conditions in the presence of oxygen .Molecular Structure Analysis

The molecular formula of 4-Fluoro-7-methoxy-1H-indole is C9H8FNO . The average mass is 165.164 Da and the mono-isotopic mass is 165.057909 Da .Chemical Reactions Analysis

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

The density of 4-Fluoro-7-methoxy-1H-indole is 1.3±0.1 g/cm3 . The boiling point is 314.9±22.0 °C at 760 mmHg . The flash point is 144.3±22.3 °C .Wissenschaftliche Forschungsanwendungen

Antivirale Forschung

4-Fluor-7-methoxy-1H-Indol: Derivate wurden hinsichtlich ihres potenziellen antiviralen Wirkmechanismus untersucht. Studien haben gezeigt, dass bestimmte Indolderivate eine inhibitorische Aktivität gegen eine Reihe von Viren aufweisen, darunter Influenza A und Coxsackie B4-Virus . Die strukturelle Flexibilität von Indol ermöglicht die Synthese von Verbindungen, die in die Replikationsmechanismen von Viren eingreifen können.

Entzündungshemmende und Analgetische Anwendungen

Indolderivate werden auch wegen ihrer entzündungshemmenden und analgetischen Wirkungen untersucht. Verbindungen mit einem Indolkern haben vielversprechende Ergebnisse bei der Reduzierung von Entzündungen und Schmerzen gezeigt, wobei einige Derivate im Vergleich zu etablierten Medikamenten wie Indomethacin und Celecoxib gut abschneiden . Dies eröffnet Möglichkeiten für neue, effektivere Behandlungen mit potenziell weniger Nebenwirkungen.

Antikrebs-Potenzial

Das Indol-Gerüst ist ein häufiges Merkmal in vielen natürlichen und synthetischen Verbindungen mit Antikrebsaktivität. Die Forschung an 4-Fluor-7-methoxy-1H-Indolderivaten zielt darauf ab, diese Struktur zu nutzen, um neue Antikrebsmittel zu entwickeln. Diese Verbindungen können durch verschiedene Mechanismen wirken, z. B. durch Hemmung des Wachstums von Tumorzellen oder durch Induktion von Apoptose .

Antibakterielle und Antituberkulose-Aktivität

Indolderivate wurden als potenzielle antimikrobielle und antituberkulose Mittel identifiziert. Ihre Fähigkeit, bakterielle Zellwände zu zerstören und essentielle bakterielle Enzyme zu stören, macht sie zu geeigneten Kandidaten für die Medikamentenentwicklung im Kampf gegen resistente Bakterienstämme .

Pharmakologische Verbesserungen

In der medizinischen Chemie wird this compound verwendet, um das pharmakologische Profil neuer Medikamentenkandidaten zu verbessern. Seine Einarbeitung in Arzneimittelmoleküle kann die Bindungsaffinität zu Zielrezeptoren verbessern und die therapeutische Wirksamkeit erhöhen .

Biochemische Forschung

In der Biochemie werden Indolderivate verwendet, um Enzym-Interaktionen, Rezeptorbindung und Signaltransduktionswege zu untersuchen. Sie dienen als Werkzeuge, um komplexe biologische Prozesse zu zerlegen und die zugrunde liegenden Mechanismen verschiedener Krankheiten zu verstehen .

Wirkmechanismus

Target of Action

4-Fluoro-7-methoxy-1H-indole, like other indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have a broad range of biological activities, suggesting that they could have diverse molecular and cellular effects .

Safety and Hazards

The safety data sheet for 4-Fluoro-7-methoxy-1H-indole indicates that it should be used only for research and development use by, or directly under the supervision of, a technically qualified individual . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered as a “privileged scaffold” within the drug discovery arena . Therefore, the future direction of 4-Fluoro-7-methoxy-1H-indole could involve further exploration of its therapeutic potential and its development into a useful drug molecule.

Biochemische Analyse

Biochemical Properties

4-Fluoro-7-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Fluoro-7-methoxy-1H-indole, have been shown to inhibit certain enzymes involved in viral replication, making them potential antiviral agents . The compound’s interaction with proteins and enzymes can lead to the modulation of signaling pathways and cellular processes, contributing to its diverse biological activities.

Cellular Effects

4-Fluoro-7-methoxy-1H-indole exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, 4-Fluoro-7-methoxy-1H-indole may affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of 4-Fluoro-7-methoxy-1H-indole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity . This interaction can result in the modulation of downstream signaling pathways and cellular responses. Furthermore, 4-Fluoro-7-methoxy-1H-indole may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-7-methoxy-1H-indole can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions, but they may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 4-Fluoro-7-methoxy-1H-indole may result in sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of 4-Fluoro-7-methoxy-1H-indole can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral or anticancer activity . At high doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Studies have identified threshold effects, where the compound’s activity changes significantly at specific dosage levels. Understanding the dosage effects of 4-Fluoro-7-methoxy-1H-indole is crucial for its potential therapeutic applications.

Metabolic Pathways

4-Fluoro-7-methoxy-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as hydroxylation, methylation, or conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion.

Transport and Distribution

The transport and distribution of 4-Fluoro-7-methoxy-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties . Once inside the cells, 4-Fluoro-7-methoxy-1H-indole can interact with intracellular proteins and organelles, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of 4-Fluoro-7-methoxy-1H-indole can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 4-Fluoro-7-methoxy-1H-indole may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.

Eigenschaften

IUPAC Name |

4-fluoro-7-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUHJHBCMVCIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646721 | |

| Record name | 4-Fluoro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-63-8 | |

| Record name | 4-Fluoro-7-methoxy-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

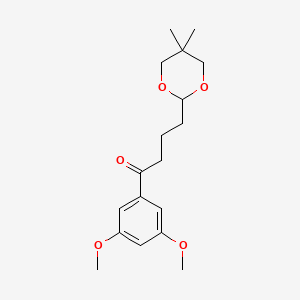

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)